磺胺蓝

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

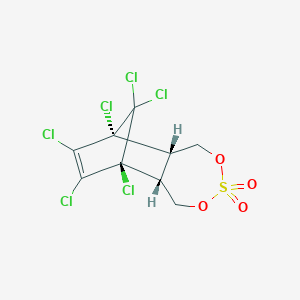

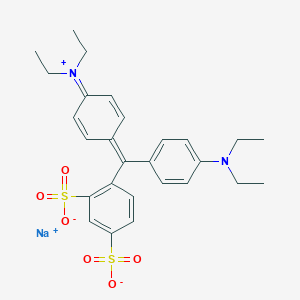

Patent Blue, also known as Patent Blue V, is a synthetic dye belonging to the triphenylmethane class. It is commonly used as a coloring agent in various industries, including food, cosmetics, and pharmaceuticals. The chemical structure of Patent Blue includes a triphenylmethane core with sulfonic acid groups, which contribute to its solubility in water. It is known for its vibrant blue color and is often used in applications requiring a stable and intense blue dye .

作用机制

专利蓝的作用机制涉及它与特定分子和结构结合的能力。在医学应用中,专利蓝与淋巴系统中的白蛋白结合,使其能够通过淋巴管并突出前哨淋巴结。 这种结合特性使其在诊断成像和手术过程中非常有用 .

科学研究应用

专利蓝在科学研究中具有广泛的应用:

化学: 由于其在不同 pH 环境中的颜色变化特性,用作 pH 指示剂。

生物学: 用于显微镜染色技术,以可视化细胞结构。

医学: 用作淋巴管造影和前哨淋巴结活检等手术中的诊断染料。

工业: 应用于纺织和食品行业,作为着色剂

生化分析

Biochemical Properties

It is known that the compound is soluble in water , which suggests that it could potentially interact with various biomolecules in aqueous environments

Cellular Effects

It is known that certain dyes can cause intraoperative anaphylactic reactions in up to 2.7% of patients This suggests that Acid Blue 1 could potentially have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It has been suggested that the dye may inhibit collagen-induced shape change and maximal aggregation at high concentrations This suggests that Acid Blue 1 could potentially interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Temporal Effects in Laboratory Settings

One study has reported that the rate of discoloration of Acid Blue 1 by persulfate is proportional to the increase of persulfate and Fe (II) concentration, as well as temperature . This suggests that the effects of Acid Blue 1 may change over time in laboratory settings, potentially due to factors such as stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

It is known that the compound is a synthetic dye produced by the condensation of 2-formylbenzenesulfonic acid and the appropriate aniline followed by oxidation

Transport and Distribution

It is known that the compound is soluble in water , which suggests that it could potentially be transported and distributed within cells and tissues

Subcellular Localization

It is known that the compound is a synthetic dye , which suggests that it could potentially be localized to specific compartments or organelles within cells

准备方法

合成路线和反应条件

专利蓝是通过一个多步骤过程合成的,该过程涉及二乙氨基苯甲醛与苯衍生物的缩合反应。反应通常在强酸(如硫酸)存在下进行,强酸起催化剂作用。 所得中间体随后被磺化,引入磺酸基,增强染料在水中的溶解度 .

工业生产方法

在工业环境中,专利蓝的生产涉及大型化学反应器,在反应器中,反应物在受控条件下混合。反应混合物被加热到特定温度,以确保完全缩合和磺化。 反应结束后,通过过滤和结晶过程纯化产物,以获得纯形式的最终染料 .

化学反应分析

反应类型

专利蓝会经历各种化学反应,包括:

氧化: 专利蓝可以被氧化成不同的有色化合物,具体取决于所使用的氧化剂。

还原: 染料可以被还原成其无色的 leuco 形式。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 还原剂(如连二亚硫酸钠)用于将专利蓝转化为其 leuco 形式。

主要形成的产物

氧化: 氧化产物可能包括醌和其他有色化合物。

还原: 主要产物是专利蓝的 leuco 形式,它是无色的。

相似化合物的比较

专利蓝通常与亚甲蓝和锥虫蓝等其他染料进行比较。虽然这三种染料都用于医学诊断,但专利蓝由于其特定的结合特性和强烈的蓝色而独一无二。 亚甲蓝更广泛可用且更具成本效益,而锥虫蓝主要用于生物学研究中对死细胞进行染色 .

类似化合物的列表

- 亚甲蓝

- 锥虫蓝

- 异磺蓝

专利蓝以其在淋巴管映射中的特定应用及其鲜艳的色彩而脱颖而出,使其成为科学研究和工业应用中的宝贵工具。

属性

CAS 编号 |

129-17-9 |

|---|---|

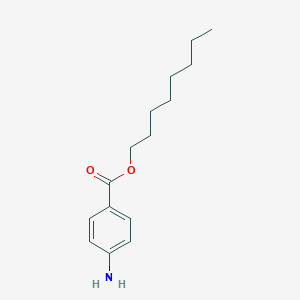

分子式 |

C27H32N2NaO6S2 |

分子量 |

567.7 g/mol |

IUPAC 名称 |

sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate |

InChI |

InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35); |

InChI 键 |

DFTBLCXPKYOFJZ-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |

规范 SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)[O-].[Na] |

沸点 |

Decomposes |

颜色/形态 |

VIOLET POWDER Dark bluish-green powde |

Key on ui other cas no. |

129-17-9 116-95-0 30586-15-3 |

物理描述 |

Sulfan blue is a dark greenish-black powder. (NTP, 1992) Violet or dark bluish-green solid; [HSDB] Violet powder; [MSDSonline] |

Pictograms |

Irritant |

溶解度 |

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992) Soluble ONE G DISSOLVES IN 20 ML WATER @ 20 °C; PARTLY SOL IN ALCOHOL 30 mg/ml in water; 30 mg/ml in 2-methoxyethanol; 7 mg/ml in ethanol |

同义词 |

(4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydroxide inner salt sodium salt acid blue 1 acid blue 3 alphazurine 2G bleu patent V blue patent violet Blue URS Blue VRS C.I. acid blue 1 C.I. acid blue 3 disulfine blue disulphine blue ethanaminium, n-(4-((4-(diethylamino)phenyl)(2,4-disulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-n-ethyl-, hydroxide, inner salt, sodium salt patent blue V patent blue violet sodium 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)benzene-1,3-disulphonate sulfan blue sulphan blue |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-[Iminobis(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)]bis(benzamide)](/img/structure/B86157.png)